2-(2,2-Dimethylcyclopropyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(2,2-Dimethylcyclopropyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a 2,2-dimethylcyclopropyl group at the second position and a carboxylic acid group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-dimethylcyclopropyl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylcyclopropylamine with a suitable pyrimidine derivative, followed by carboxylation. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and carboxylation processes.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the target compound. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Dimethylcyclopropyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Conditions may vary depending on the substituents, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-(2,2-Dimethylcyclopropyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethylcyclopropyl)pyrimidine-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
2-(2,2-Dimethylcyclopropyl)pyrimidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-(2,2-Dimethylcyclopropyl)pyrimidine-4-methyl: Similar structure but with a methyl group instead of a carboxylic acid.
2-(2,2-Dimethylcyclopropyl)pyrimidine-4-ethanol: Similar structure but with an ethanol group instead of a carboxylic acid.
Uniqueness: The presence of the carboxylic acid group in 2-(2,2-dimethylcyclopropyl)pyrimidine-4-carboxylic acid imparts unique chemical properties, such as acidity and the ability to form salts and esters
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(2,2-dimethylcyclopropyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)5-6(10)8-11-4-3-7(12-8)9(13)14/h3-4,6H,5H2,1-2H3,(H,13,14) |
InChI Key |
KVTHTHJRWZXERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C2=NC=CC(=N2)C(=O)O)C |
Origin of Product |
United States |
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